5-Amino-3-(3-fluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a fluorophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve heating the reactants in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods may involve the use of alternative catalysts and greener solvents .
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.
Reduction: Reduction of the isoxazole ring can yield various amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) and conditions involving acidic or basic environments.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-(3-fluorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 3-Amino-5-(4-fluorophenyl)isoxazole
- 5-Amino-3-(4-chlorophenyl)isoxazole
- 5-Amino-3-(3-methylphenyl)isoxazole
Comparison: 5-Amino-3-(3-fluorophenyl)isoxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEKGYYUYANHBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.